BDP-13176

Description

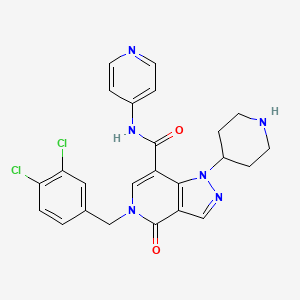

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(3,4-dichlorophenyl)methyl]-4-oxo-1-piperidin-4-yl-N-pyridin-4-ylpyrazolo[4,3-c]pyridine-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22Cl2N6O2/c25-20-2-1-15(11-21(20)26)13-31-14-19(23(33)30-16-3-7-27-8-4-16)22-18(24(31)34)12-29-32(22)17-5-9-28-10-6-17/h1-4,7-8,11-12,14,17,28H,5-6,9-10,13H2,(H,27,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOUOZDRMBLNSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=C(C=N2)C(=O)N(C=C3C(=O)NC4=CC=NC=C4)CC5=CC(=C(C=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BDP-13176 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of BDP-13176

Introduction

This compound is a potent and specific small molecule inhibitor of Fascin 1, a key protein involved in the regulation of the actin cytoskeleton. Fascin 1 is overexpressed in numerous types of cancer and its expression levels often correlate with increased metastatic potential and poor patient prognosis. By bundling actin filaments, Fascin 1 plays a critical role in the formation of dynamic cellular protrusions, such as filopodia and invadopodia, which are essential for cancer cell migration and invasion. This compound has emerged as a promising anti-metastatic agent by directly targeting the actin-bundling activity of Fascin 1. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Inhibition of Fascin 1

The primary mechanism of action of this compound is its direct binding to and inhibition of Fascin 1. This interaction prevents Fascin 1 from crosslinking actin filaments into bundles, thereby disrupting the formation of higher-order actin structures necessary for cell motility.

Molecular Target: Fascin 1

Fascin 1 is an approximately 55 kDa globular actin-bundling protein. Its function is crucial for the assembly of unbranched actin filament bundles that provide structural support to various cellular extensions. In cancer cells, the upregulation of Fascin 1 contributes to the enhanced migratory and invasive phenotype.

Direct Inhibition and Binding Affinity

This compound is a potent inhibitor of Fascin 1.[1][2][3] The inhibitory activity of this compound has been quantified through various biophysical and biochemical assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's interaction with Fascin 1.

| Parameter | Value | Description |

| Kd | 90 nM | Dissociation constant, indicating the binding affinity of this compound to Fascin 1.[1] |

| IC50 | 240 nM | Half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of Fascin 1's activity.[1][2][3] |

| Inhibitory Concentration Range | 0-1 µM | The concentration range at which this compound has been observed to effectively inhibit the actin-bundling activity of Fascin 1 in in vitro assays.[1][4][5] |

Signaling Pathway and Cellular Effects

The inhibition of Fascin 1 by this compound leads to a cascade of downstream effects that ultimately impair cancer cell motility and invasion. The central event is the disruption of the actin cytoskeleton's organization.

Caption: Signaling pathway illustrating this compound inhibition of Fascin 1 and its downstream effects.

Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of this compound.

Fascin 1 Actin-Bundling Assay

This in vitro assay is fundamental to determining the inhibitory effect of this compound on the primary function of Fascin 1.

Objective: To quantify the ability of this compound to inhibit Fascin 1-mediated actin bundling.

Methodology:

-

Protein Purification: Recombinant human Fascin 1 is expressed and purified. Actin is purified from rabbit skeletal muscle.

-

Actin Polymerization: G-actin is induced to polymerize into F-actin filaments in the presence of a polymerization buffer.

-

Bundling Reaction: Purified Fascin 1 is added to the pre-formed F-actin filaments in the presence of varying concentrations of this compound (or DMSO as a vehicle control).

-

Low-Speed Centrifugation: The reaction mixture is subjected to low-speed centrifugation. Actin bundles, being larger and heavier than individual filaments, will pellet at low centrifugal forces.

-

Quantification: The amount of actin in the supernatant and the pellet is quantified using SDS-PAGE followed by densitometry. A decrease in the amount of actin in the pellet in the presence of this compound indicates inhibition of bundling activity.

Caption: Experimental workflow for the in vitro Fascin 1 actin-bundling assay.

Cell Migration and Invasion Assays

These cell-based assays are crucial for evaluating the functional consequences of Fascin 1 inhibition by this compound in a more biologically relevant context.

Objective: To assess the effect of this compound on the migratory and invasive capabilities of cancer cells.

Methodology (Transwell Migration/Invasion Assay):

-

Cell Culture: A cancer cell line with high endogenous expression of Fascin 1 is cultured.

-

Assay Setup: Transwell inserts with a porous membrane are placed in a multi-well plate. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel).

-

Cell Seeding: Cells, pre-treated with various concentrations of this compound or vehicle control, are seeded into the upper chamber of the Transwell insert in a serum-free medium.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plate is incubated to allow for cell migration (typically 12-24 hours) or invasion (typically 24-48 hours) through the porous membrane.

-

Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of stained cells in the this compound-treated wells compared to the control indicates an inhibitory effect on migration/invasion.

Conclusion

This compound exerts its anti-metastatic potential through the direct and potent inhibition of Fascin 1. By preventing the actin-bundling activity of Fascin 1, this compound effectively disrupts the formation of key cellular structures required for cancer cell motility. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical understanding of the mechanism of action of this compound, highlighting its promise as a targeted therapeutic for the treatment of metastatic cancer. Further in vivo studies are essential to fully elucidate its efficacy and safety profile in a preclinical setting.

References

BDP-13176: A Technical Guide to a Potent Fascin 1 Inhibitor for Anti-Metastatic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDP-13176 is a potent and specific small molecule inhibitor of Fascin 1, an actin-bundling protein critically involved in the formation of cytoskeletal protrusions that drive cancer cell migration and invasion. Overexpressed in numerous aggressive cancers and correlated with poor prognosis, Fascin 1 has emerged as a compelling target for anti-metastatic therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and a summary of the core signaling pathways influenced by Fascin 1.

Introduction to this compound and Fascin 1

Fascin 1 is an actin-binding protein that cross-links actin filaments into tight, parallel bundles.[1] These bundles are essential for the formation of dynamic cellular structures such as filopodia, lamellipodia, and invadopodia, which are crucial for cell motility and invasion.[1] While Fascin 1 expression is low or absent in normal epithelial tissues, it is significantly upregulated in various metastatic cancers.[2][3] This aberrant expression facilitates the metastatic cascade, making Fascin 1 a prime target for therapeutic intervention.

This compound is a novel compound designed to inhibit the actin-bundling activity of Fascin 1.[2] By binding to Fascin 1, this compound prevents the formation of organized actin bundles, thereby impeding the machinery required for cancer cell migration and invasion. Its potential as an anti-metastatic agent is currently under investigation.[2]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters that define the potency and binding characteristics of this compound.

Table 1: In Vitro Efficacy and Binding Affinity of this compound

| Parameter | Value | Description |

| IC50 | 240 nM[2] | The half maximal inhibitory concentration of this compound against Fascin 1 actin-bundling activity. |

| Kd | 90 nM[2] | The equilibrium dissociation constant, indicating the binding affinity of this compound to Fascin 1. |

Table 2: In Vivo Formulation of this compound

| Formulation Component | Concentration/Ratio | Notes |

| This compound Stock | Varies | Typically dissolved in a solvent like DMSO.[4] |

| Vehicle | Varies | Options include corn oil or a mix of PEG300, Tween-80, and saline for clear solutions, or 20% SBE-β-CD in saline for suspended solutions for oral or intraperitoneal injection.[2] |

Core Signaling Pathways Involving Fascin 1

Fascin 1 is a downstream effector in several key oncogenic signaling pathways. Its expression and activity are modulated by these pathways, and in turn, Fascin 1 contributes to the pro-migratory and invasive phenotypes driven by them.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of cell proliferation and differentiation. In many cancers, its aberrant activation leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for various target genes, including FSCN1.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation. Its activation can lead to increased expression of Fascin 1, promoting cell motility.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and migration. Studies have shown that inhibition of Fascin 1 can decrease the activity of the MAPK pathway.[5]

Rho GTPase Signaling Pathway

Rho GTPases, including Rho, Rac, and Cdc42, are key regulators of the actin cytoskeleton. They can be activated by various upstream signals and, in turn, activate downstream effectors that modulate actin dynamics. Fascin 1 is a crucial downstream effector in this pathway, particularly for the formation of filopodia.[6][7]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Fascin 1 Actin Bundling Assay (IC50 Determination)

This assay measures the ability of an inhibitor to prevent Fascin 1-mediated bundling of F-actin, which can be quantified by differential centrifugation.

Protocol:

-

Actin Polymerization: Purified G-actin is polymerized to F-actin in a polymerization buffer (e.g., containing KCl and MgCl2) at room temperature.

-

Incubation: F-actin is incubated with purified Fascin 1 protein in the presence of a serial dilution of this compound (or vehicle control).

-

Centrifugation: The mixture is subjected to low-speed centrifugation (e.g., 10,000 x g). At this speed, bundled actin filaments will pellet, while individual filaments will remain in the supernatant.

-

Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. The amount of actin and Fascin 1 in each fraction is quantified by densitometry.

-

IC50 Calculation: The concentration of this compound that results in 50% of the actin remaining in the supernatant (i.e., unbundled) is determined as the IC50 value.

Surface Plasmon Resonance (SPR) (Kd Determination)

SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand (this compound) to a target protein (Fascin 1) immobilized on a sensor chip.

Protocol:

-

Immobilization: Recombinant Fascin 1 is immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

Binding Analysis: A range of concentrations of this compound in a suitable running buffer is flowed over the chip surface.

-

Data Acquisition: The binding of this compound to Fascin 1 is monitored in real-time as a change in the surface plasmon resonance signal (measured in Response Units, RU).

-

Kinetic Analysis: The association rate (kon) and dissociation rate (koff) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).[8]

-

Kd Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

-

Sample Preparation: Purified Fascin 1 is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both solutions must be in identical, degassed buffer to minimize heats of dilution.[9]

-

Titration: A series of small injections of this compound are made into the sample cell containing Fascin 1.

-

Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to Fascin 1. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[8]

Cell Migration and Invasion Assays

These assays assess the functional effect of this compound on the migratory and invasive capacity of cancer cells.

Protocol (Transwell Assay):

-

Chamber Setup: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a multi-well plate. For invasion assays, the membrane is coated with an extracellular matrix component like Matrigel.

-

Cell Seeding: Cancer cells are seeded in the upper chamber in serum-free media containing this compound or vehicle control.

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum.

-

Incubation: The plate is incubated for a sufficient time to allow for cell migration or invasion through the membrane.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion

This compound is a valuable research tool for investigating the role of Fascin 1 in cancer metastasis. Its high potency and well-defined mechanism of action make it an excellent candidate for preclinical studies aimed at validating Fascin 1 as a therapeutic target. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to design and execute their studies on this compound and the broader field of anti-metastatic drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising inhibitor.

References

- 1. Fascin actin-bundling protein 1 in human cancer: promising biomarker or therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Fascin-1 Inhibitor | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Knockdown of fascin-1 expression suppresses cell migration and invasion of non-small cell lung cancer by regulating the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulation of Fascin Spikes by Thrombospondin-1 Is Mediated by the Gtpases Rac and Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

The Cellular Target of BDP-13176: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Core Finding: BDP-13176 Directly Targets Fascin 1

This compound has been identified as a potent and direct inhibitor of fascin 1, an actin-binding and bundling protein.[1][2][3] This protein is a key player in the formation of filopodia, which are cellular protrusions essential for cell migration and invasion. In normal epithelial tissues, fascin 1 expression is low; however, it is significantly overexpressed in various invasive cancers, where it plays a crucial role in promoting metastasis.[1] this compound exerts its anti-metastatic potential by inhibiting the actin-bundling activity of fascin 1.[1]

Quantitative Analysis of this compound and Fascin 1 Interaction

The binding affinity and inhibitory concentration of this compound against fascin 1 have been quantitatively determined through various biophysical and biochemical assays. The key parameters are summarized in the table below.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 90 nM | Surface Plasmon Resonance (SPR) | [1][2][3] |

| Inhibitory Concentration (IC50) | 240 nM (0.24 µM) | Actin Bundling Assay | [1][3][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Surface Plasmon Resonance (SPR) for Kd Determination

This assay was utilized to measure the direct binding affinity between this compound and fascin 1. The following is a representative protocol based on standard practices in the field:

-

Immobilization of Fascin 1: Recombinant human fascin 1 is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The chip surface is first activated with a mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS). Fascin 1, diluted in 10 mM sodium acetate buffer (pH 5.0), is then injected over the activated surface. Finally, the surface is blocked with 1 M ethanolamine-HCl (pH 8.5).

-

Binding Analysis: this compound, dissolved in a running buffer (e.g., HBS-EP+), is injected at various concentrations over the immobilized fascin 1 surface. A reference flow cell without fascin 1 is used to subtract non-specific binding.

-

Data Analysis: The association (kon) and dissociation (koff) rates are measured from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

Actin Bundling Assay for IC50 Determination

This assay assesses the ability of this compound to inhibit fascin 1-mediated bundling of actin filaments. A common method involves monitoring the turbidity of the solution.

-

Preparation of Reagents: G-actin is purified and polymerized to F-actin. Recombinant human fascin 1 is also purified. This compound is prepared as a stock solution in DMSO and diluted to various concentrations in the assay buffer.

-

Assay Procedure: F-actin and fascin 1 are mixed in a cuvette, and the baseline absorbance (turbidity) is measured at a specific wavelength (e.g., 400 nm) using a spectrophotometer.

-

Inhibition Measurement: this compound at varying concentrations is added to the F-actin and fascin 1 mixture. The change in absorbance over time is monitored. A decrease in turbidity indicates inhibition of actin bundling.

-

Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of the actin-bundling activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the logical flow of experiments to identify this compound's target and the signaling context of fascin 1.

Figure 1: Experimental workflow for the discovery and validation of this compound as a fascin 1 inhibitor.

Figure 2: Signaling pathway of fascin 1 in cancer metastasis and the inhibitory action of this compound.

Mechanism of Action and Signaling Context

Fascin 1 is a downstream target of several oncogenic signaling pathways. Inflammatory cytokines like IL-6 and oncostatin M (OSM) can induce fascin 1 transcription through the activation of the JAK-STAT and NF-κB pathways.[5] The Wnt/β-catenin signaling pathway has also been shown to upregulate fascin 1 expression.[6][7] Furthermore, fascin 1 activity can be modulated by focal adhesion kinase (FAK).[7]

Once expressed and activated, fascin 1 crosslinks individual actin filaments into tight, parallel bundles.[8] These rigid actin bundles are the core structural components of filopodia, lamellipodia, and invadopodia, which are essential for cancer cell migration and invasion.[5] By inhibiting the actin-bundling function of fascin 1, this compound disrupts the formation of these migratory protrusions, thereby impeding the metastatic cascade. This targeted approach makes this compound a promising candidate for anti-metastatic therapies.

References

- 1. This compound Fascin-1 Inhibitor | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 2. Inhibitors of the Actin-Bundling Protein Fascin-1 Developed for Tumor Therapy Attenuate the T-Cell Stimulatory Properties of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. How Does Fascin Promote Cancer Metastasis? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Fascin Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression [frontiersin.org]

- 8. Mechanism of Actin Filament Bundling by Fascin - PMC [pmc.ncbi.nlm.nih.gov]

BDP-13176: A Potent Inhibitor of Fascin 1 for Anti-Metastatic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BDP-13176 is a potent and specific small molecule inhibitor of Fascin 1, a key actin-bundling protein implicated in the metastatic cascade of various cancers. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the core signaling pathways involving Fascin 1, the mechanism of inhibition by this compound, and the experimental protocols for evaluating its efficacy. This guide is intended to serve as a technical resource for researchers in oncology, cell biology, and drug discovery who are investigating novel anti-metastatic therapies.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 5-(3,4-dichlorobenzyl)-4-oxo-1-(piperidin-4-yl)-N-(pyridin-4-yl)-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamide[1] |

| Molecular Formula | C₂₄H₂₂Cl₂N₆O₂[2][3] |

| Molecular Weight | 497.38 g/mol [2][3] |

| CAS Number | 2290660-61-4[2][3] |

| SMILES | Clc1ccc(Cn2cc(C(=O)Nc3ccncc3)c3n(ncc3c2=O)C2CCNCC2)cc1Cl[4] |

| Appearance | Solid powder[5] |

| Solubility | Soluble in DMSO[2][5] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months[2][3] |

Biological Context and Mechanism of Action

The Role of Fascin 1 in Cancer Metastasis

Fascin 1 is an actin-binding protein that plays a critical role in the formation of filopodia, lamellipodia, and other actin-based cellular protrusions.[6][7] These structures are essential for cell migration, invasion, and adhesion, which are hallmark processes of cancer metastasis.[7] While fascin 1 expression is low in most normal epithelial tissues, it is significantly upregulated in a wide variety of invasive cancers.[4] This overexpression is correlated with increased tumor aggressiveness and poor patient prognosis, making fascin 1 an attractive target for anti-metastatic therapies.[8]

Fascin 1 Signaling Pathway

The expression and activity of fascin 1 are regulated by several upstream signaling pathways. Notably, the Wnt/β-catenin and cAMP response element-binding protein (CREB) signaling pathways have been shown to upregulate fascin 1 transcription.[7] The actin-bundling activity of fascin 1 is also modulated by post-translational modifications, such as phosphorylation by protein kinase C (PKC), which inhibits its function.[8][9]

References

- 1. cancertools.org [cancertools.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. excenen.com [excenen.com]

- 6. Fascin-1: Updated biological functions and therapeutic implications in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FSCN1 acts as a promising therapeutic target in the blockade of tumor cell motility: a review of its function, mechanism, and clinical significance [jcancer.org]

- 8. A nanobody inhibitor of Fascin-1 actin-bundling activity and filopodia formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of fascin-1 in the pathogenesis, diagnosis and management of respiratory related cancers - PMC [pmc.ncbi.nlm.nih.gov]

BDP-13176: A Technical Deep Dive into a Novel Fascin 1 Inhibitor for Anti-Metastatic Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of cancer-related mortality, creating a critical need for therapeutic agents that can inhibit the spread of cancer cells. Fascin 1, an actin-bundling protein overexpressed in numerous invasive cancers, plays a pivotal role in the formation of filopodia and invadopodia, structures essential for cell migration and invasion. BDP-13176 has emerged as a potent and selective small molecule inhibitor of fascin 1, demonstrating significant promise as a potential anti-metastatic agent. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental processes.

Introduction

The discovery of this compound stemmed from a structure-based drug design approach targeting fascin 1.[1] Unlike conventional chemotherapy agents that target cell proliferation, this compound represents a targeted therapy aimed at crippling the machinery of cancer cell motility. This document serves as a technical resource, consolidating the available preclinical data on this compound to facilitate further research and development in the field of anti-metastatic therapeutics.

Discovery and Development of this compound

The development of this compound followed a logical, stepwise progression from initial hit identification to lead optimization. This process involved a combination of virtual screening, chemical synthesis, and a suite of biochemical and cellular assays to iteratively improve the compound's potency, selectivity, and drug-like properties.

Mechanism of Action

This compound exerts its anti-metastatic effects by directly inhibiting the actin-bundling activity of fascin 1.[1] Fascin 1 stabilizes parallel actin bundles, which are critical for the formation of dynamic cellular protrusions required for cell migration and invasion. By binding to a key cleft in fascin 1, this compound allosterically disrupts its ability to crosslink actin filaments, leading to the disassembly of these protrusions and a subsequent reduction in cancer cell motility.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, physicochemical properties, and in vitro ADME profile.

Table 1: Biochemical and Biophysical Data

| Parameter | Value | Reference |

| IC50 (Actin Bundling) | 240 nM | [1] |

| Kd (SPR) | 90 nM | [1] |

| Ligand Efficiency | 0.29 | [1] |

Table 2: Physicochemical Properties

| Parameter | Value | Reference |

| Molecular Weight | 497.38 g/mol | [1] |

| Molecular Formula | C24H22Cl2N6O2 | [1] |

| logD7.4 | 1.8 | [1] |

| Turbidimetric Solubility | 65 µM | [1] |

Table 3: In Vitro ADME Profile

| Parameter | Value | Reference |

| Caco-2 Permeability (A-B) | 0.15 x 10-6 cm/s | [1] |

| Efflux Ratio | 37.8 | [1] |

| Mouse Microsomal CLint | 11.8 µL/min/mg | [1] |

| Human Microsomal CLint | 6.4 µL/min/mg | [1] |

| CYP3A4 IC50 | 7 µM | [1] |

| CYP2D6 IC50 | 1.6 µM | [1] |

| CYP2C19 IC50 | 22 µM | [1] |

| CYP2C9 IC50 | 5.9 µM | [1] |

| hERG IC50 | >25 µM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the primary literature.

Actin Bundling Assay

This assay is designed to measure the ability of a compound to inhibit fascin 1-mediated bundling of actin filaments.

Methodology:

-

Actin Polymerization: Monomeric globular actin (G-actin) is polymerized to filamentous actin (F-actin) by incubation in a polymerization buffer containing KCl and MgCl2 at room temperature.

-

Incubation: F-actin is incubated with recombinant human fascin 1 in the presence of varying concentrations of this compound or vehicle control.

-

Sedimentation: The mixture is subjected to low-speed centrifugation to pellet the bundled actin filaments. Unbundled F-actin remains in the supernatant.

-

Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. The amount of actin in each fraction is quantified by densitometry.

-

Data Interpretation: The concentration of this compound that inhibits actin bundling by 50% (IC50) is calculated from a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity (Kd) of this compound to fascin 1 in real-time.

Methodology:

-

Immobilization: Recombinant human fascin 1 is immobilized on a sensor chip surface.

-

Binding: A series of concentrations of this compound in a suitable running buffer are flowed over the sensor chip.

-

Detection: The binding of this compound to fascin 1 causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU) signal.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption and efflux of this compound using a human colon adenocarcinoma cell line (Caco-2) that forms a polarized monolayer.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

-

Transport Studies:

-

Apical to Basolateral (A-B): this compound is added to the apical (donor) chamber, and its appearance in the basolateral (receiver) chamber is measured over time.

-

Basolateral to Apical (B-A): this compound is added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber is measured.

-

-

Quantification: The concentration of this compound in the receiver chamber is determined by LC-MS/MS.

-

Data Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the potential for active efflux.

Microsomal Stability Assay

This assay evaluates the metabolic stability of this compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Methodology:

-

Incubation: this compound is incubated with human or mouse liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Analysis: The remaining concentration of this compound at each time point is quantified by LC-MS/MS.

-

Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (CLint).

Clinical Development Status

As of the latest available information, this compound has been evaluated in preclinical studies. There is no public record of this compound entering clinical trials. Other fascin inhibitors, such as NP-G2-044, have progressed to Phase 1 clinical trials.

Conclusion

This compound is a potent and well-characterized inhibitor of fascin 1 with promising preclinical data supporting its potential as an anti-metastatic agent. Its discovery and development have been guided by a rational, structure-based design approach, leading to a compound with favorable biochemical and in vitro ADME properties. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery. Further in vivo efficacy and safety studies are warranted to fully elucidate the therapeutic potential of this compound.

References

BDP-13176: A Technical Guide to its Potential as a Core Anti-Metastatic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The intricate process of metastasis involves complex signaling pathways that govern cancer cell migration, invasion, and colonization. A key player in this process is fascin 1, an actin-bundling protein that is frequently overexpressed in various aggressive cancers. Fascin 1 is crucial for the formation of dynamic cellular protrusions, such as filopodia and invadopodia, which are essential for cell motility and invasion. Consequently, fascin 1 has emerged as a promising therapeutic target for the development of anti-metastatic agents. BDP-13176 is a potent small molecule inhibitor of fascin 1, demonstrating significant potential in preclinical studies to thwart the metastatic cascade. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the signaling pathways it modulates.

Core Properties and Mechanism of Action of this compound

This compound is a potent and specific inhibitor of fascin 1, exhibiting strong binding affinity and effective inhibition of its actin-bundling activity.[1] The primary mechanism of action of this compound involves its direct interaction with fascin 1, preventing it from crosslinking actin filaments. This disruption of actin bundling leads to the destabilization of cellular protrusions that are critical for cancer cell motility and invasion.

Quantitative Data Summary

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 90 nM | [1] |

| Inhibitory Concentration (IC50) | 240 nM | [1] |

Mechanism of Action Visualization

References

The Role of Fascin 1 in Cancer Metastasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of Fascin 1, an actin-bundling protein, and its critical role in driving cancer metastasis. We will explore its molecular functions, regulatory pathways, and its validation as a significant prognostic biomarker and therapeutic target. The content synthesizes data from numerous studies to provide a comprehensive overview, including detailed experimental protocols and quantitative data.

Introduction to Fascin 1

Fascin 1 is a 55-kDa protein that organizes actin filaments into tight, parallel bundles, a function critical for the formation of dynamic cellular protrusions. In normal tissues, its expression is largely restricted to specialized cell types such as neurons and endothelial cells. However, fascin 1 is aberrantly overexpressed in a wide array of aggressive cancers, where its presence is strongly correlated with increased metastatic potential, tumor recurrence, and poor patient prognosis. Its primary role in cancer progression is to remodel the actin cytoskeleton to form invasive structures like filopodia, lamellipodia, and invadopodia, thereby empowering cancer cells with enhanced migratory and invasive capabilities.

Molecular Mechanism and Regulation

Fascin 1 functions by crosslinking individual actin filaments into rigid, straight bundles. This is accomplished through two distinct actin-binding sites located in its N-terminal and C-terminal domains. The activity and expression of fascin 1 are tightly controlled by various signaling pathways that are often dysregulated in cancer.

Transcriptional Regulation: Several oncogenic signaling pathways converge to promote the transcription of the FSCN1 gene. Key regulators include:

-

STAT3 (Signal Transducer and Activator of Transcription 3): Directly binds to the FSCN1 promoter to drive its expression.

-

TGF-β (Transforming Growth Factor-beta): Promotes fascin 1 expression, contributing to the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.

-

Wnt/β-catenin Pathway: This pathway can also upregulate fascin 1, linking it to developmental and cancer-related signaling.

Post-Translational Modification: The actin-bundling activity of fascin 1 is negatively regulated by phosphorylation. Protein Kinase C (PKC) can phosphorylate fascin 1 at Serine 39 (S39), which inhibits its ability to bind to and bundle actin filaments. This provides a mechanism for dynamic regulation of the cytoskeleton.

Fascin 1 in the Metastatic Cascade

Fascin 1 is a key player in nearly every step of the metastatic cascade, primarily by reinforcing the mechanical structures required for cell movement.

-

Local Invasion: Fascin 1 is essential for the formation of invadopodia, actin-rich protrusions that degrade the extracellular matrix (ECM), and filopodia, which act as sensory probes for the cell to navigate its environment. The rigid actin bundles constructed by fascin 1 provide the structural force for these membranes to push through tissue barriers.

-

Intravasation: The enhanced motility conferred by fascin 1 allows cancer cells to migrate towards and penetrate the walls of blood and lymphatic vessels.

-

Extravasation and Colonization: Once in circulation, cancer cells must exit the bloodstream to colonize a distant organ. Fascin 1-dependent motility and invasion mechanisms are again crucial for this process, enabling the cell to establish a new metastatic lesion.

Quantitative Data: Fascin 1 Expression and Prognosis

The overexpression of fascin 1 is a well-established hallmark of numerous aggressive cancers. The following table summarizes its expression and prognostic significance across several major tumor types.

| Cancer Type | High Fascin 1 Expression | Correlation with Metastasis | Correlation with Poor Prognosis | Reference(s) |

| Pancreatic Cancer | ~80% of PDAC cases | Strong Positive | Strong Positive | |

| Esophageal (ESCC) | >60% of cases | Strong Positive | Strong Positive | |

| Colorectal Cancer | ~50-65% of cases | Strong Positive | Strong Positive | |

| Breast Cancer | ~25% (higher in Triple-Negative) | Strong Positive | Strong Positive | |

| Non-Small Cell Lung | ~50-60% of cases | Strong Positive | Strong Positive | |

| Ovarian Cancer | ~70% of serous carcinomas | Strong Positive | Strong Positive |

Key Experimental Protocols

Investigating the function of fascin 1 requires a combination of in vitro and in vivo assays to assess its impact on cytoskeletal organization, cell motility, and metastatic potential.

Experimental Workflow Overview

A typical research workflow to validate the role of fascin 1 in a specific cancer type is outlined below.

Protocol: Transwell Invasion Assay

Objective: To quantify the invasive capacity of cancer cells as a function of fascin 1 expression.

Methodology:

-

Chamber Preparation: Use 24-well plate inserts with an 8.0 µm pore size polycarbonate membrane (e.g., Corning BioCoat Matrigel Invasion Chambers). Rehydrate the Matrigel layer with serum-free medium for 2 hours at 37°C.

-

Cell Preparation: Culture fascin 1-knockdown and control cells to ~80% confluency. Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Seeding: Remove the rehydration medium from the inserts. Add 500 µL of the cell suspension to the upper chamber.

-

Chemoattractant: Add 750 µL of complete medium containing 10% fetal bovine serum (FBS) to the lower chamber to act as a chemoattractant.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator.

-

Staining and Counting: After incubation, remove non-invading cells from the top of the membrane with a cotton swab. Fix the cells that have invaded through the membrane with 4% paraformaldehyde for 10 minutes. Permeabilize with 100% methanol and stain with 0.5% crystal violet for 20 minutes.

-

Analysis: Wash the inserts and allow them to air dry. Take images of the stained cells on the underside of the membrane using a light microscope. Count the number of cells in 5-10 random fields of view. The data is typically presented as the average number of invaded cells per field relative to the control.

Protocol: In Vivo Metastasis (Tail Vein Injection)

Objective: To assess the ability of cancer cells to form metastatic colonies in a secondary organ, typically the lungs.

Methodology:

-

Animal Model: Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG).

-

Cell Preparation: Harvest fascin 1-knockdown and control cells. Resuspend the cells in sterile, serum-free PBS at a concentration of 2.5 x 10^6 cells/mL.

-

Injection: Anesthetize the mice. Inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the lateral tail vein of each mouse. Use 5-10 mice per experimental group.

-

Monitoring: Monitor the mice for signs of distress or weight loss for 4-8 weeks.

-

Endpoint Analysis: At the end of the study period, euthanize the mice. Perfuse the lungs with PBS and then fix with 4% paraformaldehyde or Bouin's solution.

-

Quantification: Dissect the lungs and count the number of visible metastatic nodules on the lung surface. For more detailed analysis, the lungs can be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to count micrometastases.

Therapeutic Targeting of Fascin 1

Given its specific upregulation in cancer cells and its direct role in metastasis, fascin 1 is an attractive target for anti-cancer therapy. The goal of fascin 1 inhibitors is to disrupt the actin-bundling function, thereby dismantling the invasive machinery of cancer cells.

| Inhibitor Class | Example Compound(s) | Mechanism of Action | Reported Efficacy (Preclinical) |

| Small Molecule | Migrastatin Analogs | Inhibit fascin 1-actin interaction | Reduces cell migration and invasion in vitro. |

| Small Molecule | G2 compounds (e.g., G2-044) | Bind to actin-binding site 1 of fascin 1 | IC50 for migration inhibition ~5-10 µM; reduces metastasis in mouse models. |

| NP-G2-044 | Nanoparticle formulation of G2-044 | Improved delivery and bioavailability | Enhanced tumor growth inhibition and reduced metastasis in vivo. |

Conclusion and Future Directions

Fascin 1 is a potent driver of cancer cell invasion and metastasis. Its upregulation across a multitude of cancers and strong correlation with poor clinical outcomes underscore its importance as both a prognostic biomarker and a high-value therapeutic target. The experimental protocols detailed herein provide a framework for its continued investigation.

Future research should focus on:

-

Developing more potent and specific fascin 1 inhibitors with favorable pharmacokinetic profiles.

-

Exploring combination therapies where fascin 1 inhibition could synergize with conventional chemotherapy or immunotherapy.

-

Further elucidating the upstream regulatory networks that control fascin 1 expression in different cancer contexts to identify additional therapeutic targets.

By disrupting the structural scaffolding that cancer cells rely on for invasion, targeting fascin 1 offers a promising strategy to combat metastatic disease.

BDP-13176: A Potent Inhibitor of Fascin 1 with Nanomolar Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and mechanism of action of BDP-13176, a small molecule inhibitor of Fascin 1. Fascin 1 is an actin-bundling protein that plays a critical role in cell migration and invasion, and its overexpression is associated with increased metastasis in various cancers. This compound has emerged as a potent inhibitor of Fascin 1, demonstrating high binding affinity and the ability to disrupt its biological function.

Quantitative Binding Affinity Data

The binding affinity of this compound to Fascin 1 has been characterized by multiple biophysical and biochemical assays. The following table summarizes the key quantitative data, showcasing the potent interaction between the inhibitor and its target.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 90 nM | Not Specified | [1] |

| Dissociation Constant (Kd) | 85 ± 0.02 nM | Surface Plasmon Resonance (SPR) | [2] |

| Dissociation Constant (Kd) | 50 nM | Isothermal Titration Calorimetry (ITC) | [2] |

| Inhibitory Concentration (IC50) | 240 nM (0.24 µM) | Actin Bundling Assay | [1][3][4] |

| Inhibitory Concentration (IC50) | 240 ± 0.01 nM | Actin Bundling Assay | [2] |

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to Fascin 1 and preventing its interaction with filamentous actin (F-actin).[3][4] Structural studies have revealed that this compound binds to a cleft located between the β-trefoil domains 1 and 2 of Fascin 1.[2][5][6] This binding event directly blocks one of the actin-binding sites (ABS2) and induces a conformational change that also disrupts a second actin-binding site (ABS1).[2][5][6] By preventing Fascin 1 from cross-linking actin filaments, this compound effectively inhibits the formation of filopodia and other cellular protrusions that are essential for cell motility and invasion.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the binding affinity and functional inhibition of this compound.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of molecular interactions.

-

Immobilization: Recombinant (His8)2-fascin is immobilized on a sensor chip.

-

Binding: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface.

-

Data Acquisition: The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured in real-time.

-

Analysis: The resulting sensorgrams are fitted to a 1:1 kinetic binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[2]

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, allowing for the determination of thermodynamic parameters.

-

Sample Preparation: A solution of Fascin 1 (e.g., 15 µM) is placed in the sample cell, and a solution of this compound (e.g., 150 µM) is loaded into the injection syringe.

-

Titration: The this compound solution is injected in small aliquots into the Fascin 1 solution.

-

Data Acquisition: The heat released or absorbed upon each injection is measured.

-

Analysis: The resulting titration isotherm is fitted to a 1:1 binding model to determine the binding stoichiometry (N), the dissociation constant (Kd), the enthalpy change (ΔH), and the entropy change (ΔS).[2]

Actin Bundling Assay

This functional assay assesses the ability of an inhibitor to disrupt the actin-bundling activity of Fascin 1.

-

Reaction Mixture: F-actin and Fascin 1 are incubated in the presence of varying concentrations of this compound.

-

Sedimentation: The mixture is subjected to centrifugation to separate the bundled F-actin (pellet) from the unbundled actin (supernatant).

-

Analysis: The amount of actin in the supernatant and pellet fractions is quantified, typically by SDS-PAGE. An increase in the amount of actin in the supernatant with increasing concentrations of this compound indicates inhibition of bundling activity.

-

IC50 Determination: A concentration-response curve is generated to calculate the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the bundling activity.[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the broader signaling context of Fascin 1.

Caption: Mechanism of this compound inhibition of Fascin 1-mediated actin bundling.

Caption: Simplified overview of Fascin 1 regulation and its role in cancer progression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. cancertools.org [cancertools.org]

- 4. This compound Fascin-1 Inhibitor | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 5. A nanobody inhibitor of Fascin-1 actin-bundling activity and filopodia formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

A Technical Guide to BDP-13176: A Potent Fascin 1 Inhibitor for Anti-Metastatic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDP-13176, with CAS number 2290660-61-4, is a potent small molecule inhibitor of fascin 1, a key protein implicated in cancer cell migration and metastasis.[1][2][3][4] Fascin 1 is an actin-bundling protein that is often overexpressed in various invasive tumors and is associated with poor prognosis.[1][5] this compound demonstrates significant potential as an anti-metastatic agent by disrupting the actin-bundling function of fascin 1.[1][4] This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical activity, mechanism of action, and relevant experimental protocols.

Core Compound Data

This compound is a member of a novel series of isoquinolone and pyrazolo[4,3-c]pyridine inhibitors of fascin 1.[1][5][6] Its development was guided by structure-based design, leading to a compound with nanomolar affinity for its target.[1]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2290660-61-4 |

| Molecular Formula | C₂₄H₂₂Cl₂N₆O₂ |

| Molecular Weight | 497.38 g/mol |

| Solubility | Soluble in DMSO |

Biological Activity

| Parameter | Value | Target |

| IC₅₀ | 240 nM | Fascin 1 |

| K | 90 nM | Fascin 1 |

Mechanism of Action: Inhibition of Fascin 1-Mediated Actin Bundling

Fascin 1 is a crucial component of the cellular machinery that drives cell migration. It functions by cross-linking actin filaments into tight, parallel bundles, which are essential for the formation of dynamic cellular protrusions like filopodia and invadopodia. These structures are critical for cancer cells to invade surrounding tissues and metastasize to distant organs.[5]

The structure of fascin 1 consists of four β-trefoil domains. It possesses two primary actin-binding sites, designated as ABS1 and ABS2, located in the clefts between its domains.[6] this compound exerts its inhibitory effect by binding to a pocket within fascin 1, which in turn blocks the protein's ability to bind to actin filaments. This disruption prevents the formation of rigid actin bundles, thereby impairing the cancer cells' migratory and invasive capabilities.

Below is a diagram illustrating the proposed signaling pathway and the point of intervention by this compound.

Caption: this compound inhibits Fascin 1, preventing actin bundling and subsequent cell migration.

Experimental Protocols

The following are representative protocols for key assays used to characterize fascin 1 inhibitors like this compound. These are based on established methodologies in the field; for the specific protocols used in the initial characterization of this compound, refer to the primary literature by Francis S, et al.[1]

In Vitro F-Actin Bundling Assay

This assay is designed to assess the ability of a compound to inhibit the bundling of actin filaments by fascin 1.

Materials:

-

Lyophilized G-actin

-

G-actin buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP)

-

Actin polymerization buffer (e.g., 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)

-

Recombinant human fascin 1 protein

-

This compound dissolved in DMSO

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP)

-

Microcentrifuge

Procedure:

-

Actin Polymerization: Reconstitute G-actin in G-actin buffer on ice. Induce polymerization to F-actin by adding polymerization buffer and incubating at room temperature.

-

Inhibitor Incubation: In a microcentrifuge tube, incubate recombinant fascin 1 with varying concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for a predetermined time at room temperature.

-

Bundling Reaction: Add the pre-polymerized F-actin to the fascin 1/inhibitor mixture and incubate to allow for actin bundling.

-

Sedimentation: Centrifuge the samples at a low speed (e.g., 10,000 x g) to pellet the bundled actin. Unbundled actin filaments will remain in the supernatant.

-

Analysis: Carefully separate the supernatant and pellet fractions. Analyze the amount of actin in each fraction by SDS-PAGE followed by Coomassie blue staining or western blotting. A successful inhibitor will result in a greater proportion of actin remaining in the supernatant compared to the control.

Cell Migration (Transwell) Assay

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

24-well plates

-

Cancer cell line known to express fascin 1

-

Cell culture medium (with and without serum or chemoattractant)

-

This compound dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., methanol or paraformaldehyde)

-

Staining solution (e.g., crystal violet or DAPI)

-

Cotton swabs

-

Microscope

Procedure:

-

Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

-

Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Cell Seeding: Add the cell suspension to the upper chamber of the transwell insert, along with varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration to occur (e.g., 12-24 hours).

-

Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane and stain them.

-

Quantification: Count the number of migrated cells in several random fields of view using a microscope. A reduction in the number of stained cells in the presence of this compound indicates inhibition of cell migration.[7][8]

The logical workflow for the discovery and initial validation of a fascin 1 inhibitor like this compound is depicted below.

References

- 1. Structure-based design, synthesis and biological evaluation of a novel series of isoquinolone and pyrazolo[4,3-c]pyridine inhibitors of fascin 1 as potential anti-metastatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fascin in Gynecological Cancers: An Update of the Literature | MDPI [mdpi.com]

- 6. In Silico Targeting of Fascin Protein for Cancer Therapy: Benchmarking, Virtual Screening and Molecular Dynamics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharm.ucsf.edu [pharm.ucsf.edu]

- 8. Cell Migration & Invasion Assays [sigmaaldrich.com]

BDP-13176: A Potent Fascin 1 Inhibitor for Basic Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for novel therapeutic strategies that target the molecular machinery of cancer cell motility. BDP-13176 has emerged as a promising small molecule inhibitor of Fascin 1, an actin-bundling protein critically overexpressed in numerous metastatic cancers. By disrupting the formation of filopodia and other invasive structures, this compound effectively curtails cancer cell migration and invasion. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and an exploration of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the cytoskeleton in oncology.

Introduction to this compound and Fascin 1

This compound is a potent and specific inhibitor of Fascin 1, an actin-binding protein that plays a pivotal role in the formation of parallel actin bundles within cellular protrusions like filopodia and invadopodia.[1] In normal epithelial tissues, fascin expression is low; however, it is significantly upregulated in various aggressive cancers, where its expression levels often correlate with increased metastatic potential and poor patient prognosis. Fascin 1 cross-links actin filaments into tight, rigid bundles, providing the structural support necessary for cell movement, invasion, and the establishment of distant metastases.

This compound was developed as a potential anti-metastatic agent that functions by directly binding to Fascin 1 and inhibiting its actin-bundling activity.[1] This inhibition leads to a disruption of the cellular machinery required for migration and invasion, thereby offering a targeted approach to impede the spread of cancer.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of Fascin 1's actin-bundling function. By binding to Fascin 1, this compound prevents the protein from cross-linking actin filaments into the parallel bundles that form the core of filopodia and other migratory protrusions. This disruption of the actin cytoskeleton leads to a reduction in the formation of these structures, which are essential for cancer cells to probe their environment and move through the extracellular matrix. Consequently, the migratory and invasive capabilities of cancer cells are significantly impaired.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear overview of its binding affinity, inhibitory activity, and effects on cancer cell lines.

Table 1: Binding Affinity and Inhibitory Concentration of this compound against Fascin 1

| Parameter | Value | Method | Reference |

| Kd | 90 nM | Surface Plasmon Resonance (SPR) | [1] |

| IC50 (Actin Bundling) | 240 nM | Actin Bundling Assay | [1] |

Table 2: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| HL-60(TB) | Leukemia | 27542.29 | [2] |

| HT-29 | Colon Cancer | 16255.49 | [2] |

Signaling Pathways

Fascin 1 is implicated in several signaling pathways that are crucial for cancer progression. While direct studies on the effects of this compound on these pathways are still emerging, its inhibition of fascin is expected to have significant downstream consequences.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and migration. In several cancers, aberrant Wnt signaling leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes promoting tumorigenesis. Fascin 1 has been identified as a downstream target of the Wnt/β-catenin pathway, and its expression can be upregulated by activated β-catenin. By inhibiting Fascin 1, this compound may disrupt a key effector of the Wnt pathway's pro-migratory and pro-invasive functions.

Caption: Wnt/β-catenin pathway leading to Fascin 1 expression and its inhibition by this compound.

NF-κB and JAK-STAT Signaling

Chronic inflammation is a well-established driver of cancer progression, and signaling pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and JAK-STAT (Janus kinase/signal transducer and activator of transcription) are central to this process. These pathways can be activated by pro-inflammatory cytokines in the tumor microenvironment and lead to the transcription of genes that promote cell survival, proliferation, and invasion. Fascin 1 expression has been shown to be regulated by these pathways, suggesting that its inhibition by this compound could disrupt the link between inflammation and cancer cell motility.

Caption: Inflammatory signaling pathways regulating Fascin 1 and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics and affinity (Kd) of this compound to purified Fascin 1 protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant human Fascin 1

-

This compound

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Immobilize Fascin 1 (typically at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to the activated surface to achieve a target immobilization level (e.g., 2000-4000 RU).

-

Block any remaining active sites with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

-

Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).

-

Inject the this compound solutions over the Fascin 1-immobilized and a reference flow cell at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between each concentration if necessary (e.g., with a short pulse of glycine-HCl, pH 2.5).

-

Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Actin Bundling Assay

Objective: To assess the inhibitory effect of this compound on the actin-bundling activity of Fascin 1.

Materials:

-

Actin (monomeric, G-actin)

-

Fascin 1 protein

-

This compound

-

Bundling buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 2 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)

-

High-speed and low-speed centrifuges

-

SDS-PAGE equipment

Protocol:

-

Polymerize G-actin to F-actin by incubation in bundling buffer at room temperature for 1 hour.

-

Prepare reactions containing a fixed concentration of F-actin (e.g., 5 µM) and Fascin 1 (e.g., 1 µM).

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reactions and incubate for 30 minutes at room temperature.

-

Centrifuge the samples at low speed (e.g., 10,000 x g) for 30 minutes to pellet the actin bundles.

-

Carefully separate the supernatant and the pellet fractions.

-

Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

-

Stain the gel (e.g., with Coomassie Blue) and quantify the amount of actin in each fraction using densitometry. The inhibition of bundling is observed as a shift of actin from the pellet to the supernatant fraction with increasing concentrations of this compound.

Cell Migration Assay (Boyden Chamber)

Objective: To quantify the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Boyden chamber inserts (e.g., 8 µm pore size) and companion plates

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% fetal bovine serum)

-

This compound

-

Calcein-AM or crystal violet for cell staining

Protocol:

-

Culture cancer cells to ~80% confluency and serum-starve for 12-24 hours.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 105 cells/mL.

-

Pre-treat the cell suspension with various concentrations of this compound (or DMSO control) for 30 minutes.

-

Add chemoattractant-containing medium to the lower wells of the companion plate.

-

Place the Boyden chamber inserts into the wells.

-

Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.

-

Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell line (e.g., 6-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or Calcein-AM).

-

Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence using a plate reader.

-

Calculate the percentage inhibition of migration relative to the vehicle control.

Experimental Workflow Visualization

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of Fascin 1 in cancer metastasis. Its potent and specific inhibitory activity allows for the targeted disruption of the actin cytoskeleton, leading to a reduction in cancer cell migration and invasion. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of Fascin 1 inhibition. As our understanding of the molecular drivers of metastasis continues to grow, molecules like this compound will be instrumental in developing novel anti-metastatic therapies.

References

Methodological & Application

Application Notes and Protocols for BDP-13176 in In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

BDP-13176 is a potent and specific small molecule inhibitor of Fascin-1, an actin-bundling protein that is overexpressed in various metastatic cancers.[1][2][3] Fascin-1 plays a critical role in the formation of filopodia, invadopodia, and other actin-rich structures that are essential for cell migration and invasion, key processes in cancer metastasis.[2] this compound binds to the cleft between β-trefoils 1 and 2 of Fascin-1, thereby inhibiting its ability to bundle actin filaments.[2] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound as a potential anti-metastatic agent.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Reference |

| Target | Fascin-1 | [1][2][3] |

| Binding Affinity (Kd) | 90 nM | [4] |

| IC50 (Actin Bundling) | 240 nM | [4] |

| Effective Concentration (Actin Bundling Inhibition) | 0 - 1 µM | [4] |

Note: IC50 values for cell-based assays such as migration and invasion are cell-line dependent and should be determined empirically.

Signaling Pathway

Fascin-1 is a key downstream effector of various signaling pathways that promote cell motility. Its activity is regulated by upstream signals that can be initiated by growth factors, cytokines, or cell-cell and cell-matrix interactions. Upon activation, Fascin-1 crosslinks actin filaments into tight, parallel bundles, providing the structural support for cellular protrusions like filopodia and lamellipodia, which are essential for cell migration and invasion. This compound directly inhibits the actin-bundling activity of Fascin-1, leading to the disruption of these protrusions and a subsequent reduction in cell motility.

Experimental Protocols

Actin Co-sedimentation Assay

This assay biochemically assesses the ability of this compound to inhibit the actin-bundling activity of purified Fascin-1.

Workflow:

Materials:

-

Purified rabbit skeletal muscle actin

-

Purified recombinant human Fascin-1

-

This compound

-

G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP)

-

10x Polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)

-

Low-speed centrifuge and tubes

-

SDS-PAGE equipment and reagents

-

Densitometry software

Protocol:

-

Actin Polymerization:

-

Resuspend lyophilized actin in G-buffer to a concentration of 1 mg/mL.

-

Induce polymerization by adding 1/10th volume of 10x polymerization buffer.

-

Incubate at room temperature for 1 hour to allow for F-actin formation.[5]

-

-

Reaction Setup:

-

In microcentrifuge tubes, prepare reactions containing F-actin (e.g., 5 µM), Fascin-1 (e.g., 1 µM), and varying concentrations of this compound (e.g., 0-10 µM).

-

Include a control with F-actin and Fascin-1 but no inhibitor, and a control with F-actin alone.

-

Adjust the final volume with an appropriate assay buffer.

-

-

Incubation and Centrifugation:

-

Incubate the reactions at room temperature for 30 minutes to allow for actin bundling.

-

Centrifuge the samples at a low speed (e.g., 10,000 x g) for 15 minutes to pellet the bundled actin filaments.[6]

-

-

Analysis:

-

Carefully separate the supernatant from the pellet.

-

Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

-

Stain the gel (e.g., with Coomassie Blue) and quantify the amount of actin and Fascin-1 in each fraction using densitometry. A decrease in actin and Fascin-1 in the pellet fraction in the presence of this compound indicates inhibition of bundling activity.[6]

-

Cell Migration Assay (Boyden Chamber Assay)

This assay measures the effect of this compound on the directional migration of cancer cells towards a chemoattractant.

Workflow:

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, HT-1080)

-

This compound

-

Boyden chamber inserts (e.g., 8 µm pore size) and 24-well plates

-

Cell culture medium (serum-free and serum-containing)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Cotton swabs

-

Microscope

Protocol:

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to the assay.

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

-

-

Assay Setup:

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the 24-well plate.[7]

-

In the cell suspension, add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).

-

Seed the cell suspension into the upper chamber of the Boyden chamber inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line (typically 16-48 hours).[7]

-

-

Staining and Quantification:

-

After incubation, remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[8]

-

Fix the migrated cells on the lower surface of the membrane with a fixation solution for 10-20 minutes.

-

Stain the cells with crystal violet solution for 15-30 minutes.[8]

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope. The results can be expressed as the percentage of migrated cells compared to the vehicle control.

-

Cell Invasion Assay (Matrigel Invasion Assay)

This assay is a modification of the migration assay and assesses the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix.

Workflow:

Materials:

-

Same as for the Cell Migration Assay

-

Matrigel Basement Membrane Matrix

Protocol:

-

Insert Coating:

-

Thaw Matrigel on ice.

-

Dilute the Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).[7]

-

Add a thin layer of the diluted Matrigel to the upper surface of the Boyden chamber inserts.

-

Incubate the coated inserts at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[7]

-

-

Cell Preparation and Assay Setup:

-

Follow steps 1 and 2 of the Cell Migration Assay protocol.

-

-